molecular formula C19H15ClN4O3S B2575267 N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide CAS No. 946317-73-3

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide

Cat. No.: B2575267
CAS No.: 946317-73-3
M. Wt: 414.86
InChI Key: AWOHNITYEZNBIN-UHFFFAOYSA-N
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Description

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide is a complex organic compound that features a benzothiazole ring, an oxazole ring, and a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide typically involves multiple steps, starting with the preparation of the benzothiazole and oxazole intermediates. The benzothiazole intermediate can be synthesized through a condensation reaction involving 2-aminothiophenol and a suitable aldehyde under acidic conditions. The oxazole ring can be formed via a cyclization reaction involving an α-haloketone and an amide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, microwave-assisted synthesis, and other advanced techniques to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group on the benzothiazole ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-[(pyridin-4-yl)methyl]-1,2-oxazole-5-carboxamide is unique due to its combination of structural features, including the benzothiazole, oxazole, and pyridine rings. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other similar compounds.

Properties

IUPAC Name

N-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-3-methyl-N-(pyridin-4-ylmethyl)-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3S/c1-11-9-15(27-23-11)18(25)24(10-12-5-7-21-8-6-12)19-22-16-14(26-2)4-3-13(20)17(16)28-19/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWOHNITYEZNBIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N(CC2=CC=NC=C2)C3=NC4=C(C=CC(=C4S3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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